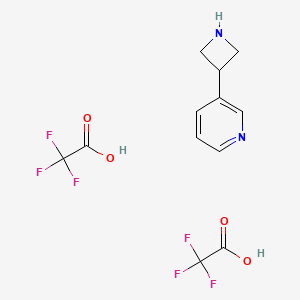3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
CAS No.: 1485070-45-8
Cat. No.: VC3174368
Molecular Formula: C12H12F6N2O4
Molecular Weight: 362.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1485070-45-8 |
|---|---|
| Molecular Formula | C12H12F6N2O4 |
| Molecular Weight | 362.22 g/mol |
| IUPAC Name | 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C8H10N2.2C2HF3O2/c1-2-7(4-9-3-1)8-5-10-6-8;2*3-2(4,5)1(6)7/h1-4,8,10H,5-6H2;2*(H,6,7) |
| Standard InChI Key | ZGOBDLAWONCPPC-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1C(CN1)C2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
| Compound | Connection Point | Acid Component | Key Structural Feature |
|---|---|---|---|
| 3-(Azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid | Pyridine 3-position | Trifluoroacetic acid (1:1) | Pyridine connected at 3-position |
| 2-(Azetidin-3-yl)pyridine bistrifluoroacetate | Pyridine 2-position | Trifluoroacetic acid (1:2) | Pyridine connected at 2-position |
| Azetidin-3-yl acetate 2,2,2-trifluoroacetate | Acetate group | Trifluoroacetic acid | Contains acetate functionality |
The positional isomerism between the 2- and 3-position substitution on the pyridine ring represents a critical structural difference that likely impacts the compound's chemical behavior and biological activity.
Physical and Chemical Properties
Chemical Properties
The chemical reactivity of 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is influenced by several key structural elements:
-
The pyridine nitrogen provides a basic site capable of participating in hydrogen bonding and coordination chemistry
-
The azetidine ring system introduces strain and potential reactivity at the nitrogen position
-
The trifluoroacetic acid component enhances solubility characteristics and modifies the acid-base properties
Applications and Biological Activity
Research Applications
In addition to pharmaceutical applications, compounds like 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid serve as valuable research tools for:
-
Studying structure-activity relationships
-
Investigating binding interactions with biological targets
-
Developing synthetic methodologies for heterocyclic chemistry
-
Exploring the effects of positional isomerism on biological activity
| Quantity | Typical Price Range (USD) | Availability |
|---|---|---|
| 100mg | $500-550 | Limited |
| 250mg | $700-750 | Limited |
| 500mg | $950-1000 | Limited |
| 1g | $1400-1500 | Limited |
This pricing reflects the specialized nature of these compounds and the complexity involved in their synthesis and purification.
Comparative Analysis with Structurally Related Compounds
Structural Relationships
The relationship between 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid and other azetidin-containing compounds reveals important structural variations that impact chemical behavior and potential applications:
-
Position of pyridine substitution (2- vs 3-position) affects electronic distribution and steric properties
-
Number of trifluoroacetic acid molecules in the salt (mono vs bis) influences solubility and acidity
-
Presence of additional substituents (like methyl groups) modifies the electronic and steric environment
Structure-Property Relationships
The relationship between structural features and chemical properties can be anticipated as follows:
Research Trends and Future Directions
Current research involving azetidin-pyridine compounds indicates several promising directions:
-
Development of more efficient synthetic routes to access these structural scaffolds
-
Investigation of structure-activity relationships in biological systems
-
Exploration of applications in catalysis and materials science
-
Computational studies to predict properties and biological activities
Research interest in these compounds stems from their unique structural features and potential applications in pharmaceutical development and chemical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume